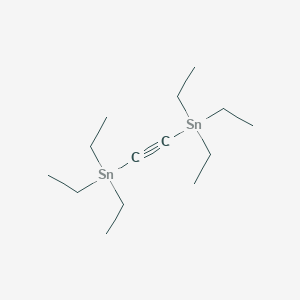
Bis(triethylstannyl)acetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(triethylstannyl)acetylene is an organotin compound characterized by the presence of two triethylstannyl groups attached to an acetylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(triethylstannyl)acetylene typically involves the reaction of triethylstannyl chloride with acetylene under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the coupling reaction between triethylstannyl chloride and acetylene, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(triethylstannyl)acetylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stannylated acetylenes.
Reduction: Reduction reactions can lead to the formation of stannylated alkenes.
Substitution: The triethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used to substitute the triethylstannyl groups.
Major Products
Aplicaciones Científicas De Investigación
Bis(triethylstannyl)acetylene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological labeling and imaging.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism of action of bis(triethylstannyl)acetylene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The triethylstannyl groups can also undergo oxidative addition and reductive elimination, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(trimethylstannyl)acetylene
- Bis(tripropylstannyl)acetylene
- Bis(tributylstannyl)acetylene
Uniqueness
Bis(triethylstannyl)acetylene is unique due to its specific steric and electronic properties conferred by the triethylstannyl groups. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve .
Propiedades
Número CAS |
994-99-0 |
|---|---|
Fórmula molecular |
C14H30Sn2 |
Peso molecular |
435.8 g/mol |
Nombre IUPAC |
triethyl(2-triethylstannylethynyl)stannane |
InChI |
InChI=1S/6C2H5.C2.2Sn/c7*1-2;;/h6*1H2,2H3;;; |
Clave InChI |
KMNWMZBIKBVLRU-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)(CC)C#C[Sn](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















